molecular formula C21H33N3O9S B3307515 (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate CAS No. 933456-75-8

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B3307515
CAS No.: 933456-75-8
M. Wt: 503.6 g/mol
InChI Key: JSUQXDLAAYLMNS-BYXVQRNISA-N
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Description

This compound is a thiourea-functionalized pyran derivative with a stereochemically complex tetraacetylated glucose core. Its structure includes a cyclohexylamine-linked thioureido group at the C6 position of the pyran ring, which distinguishes it from similar analogs.

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1R,2R)-2-aminocyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O9S/c1-10(25)29-9-16-17(30-11(2)26)18(31-12(3)27)19(32-13(4)28)20(33-16)24-21(34)23-15-8-6-5-7-14(15)22/h14-20H,5-9,22H2,1-4H3,(H2,23,24,34)/t14-,15-,16-,17-,18+,19-,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUQXDLAAYLMNS-BYXVQRNISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)NC(=S)NC2CCCCC2N)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@@H]2CCCC[C@H]2N)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and the formation of thiourea derivatives. Common reagents used in these synthetic routes include acetyl chloride, thiourea, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituent at C6 Position Key Properties Applications/Findings
Target Compound 3-((1R,2R)-2-aminocyclohexyl)thioureido Likely enhanced stereoselectivity; potential for amine-mediated bioactivity Hypothesized use in targeted drug delivery (e.g., nitric oxide carriers, per )
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-((5-amino-1,3,4-thiadiazol-2-yl)thio)... () 5-amino-1,3,4-thiadiazol-2-ylthio Higher polarity due to thiadiazole; yield = 78.5%, m.p. 178–180°C Antimicrobial activity (implied by thiadiazole moiety)
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)... () Allyloxy Lower toxicity (Category 4 oral acute toxicity); m.p. not reported Laboratory chemical synthesis; limited bioactivity
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-(((4-nitrophenyl)sulfonyl)oxy)... () 4-chloro-3-(4-nitrophenylsulfonyloxybenzyl)phenyl High molecular weight (MW = 612.66); storage at 2–8°C Research use in complex organic synthesis
(2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)... () 3-acetamido Lower solubility (requires -20°C storage); MW = 389.36 Glycobiology studies (acetylated sugar analogs)
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((R)-(6-methoxyquinolin-4-yl)... () 6-methoxyquinolin-4-yl and quinuclidinylmethyl Bulky substituents; likely poor aqueous solubility Potential antiviral or anticancer applications (quinoline derivatives)

Key Observations:

Structural Flexibility : The C6 substituent varies widely, from simple allyloxy groups () to complex heterocycles (). Thioureido and thiadiazole groups enhance bioactivity, while acetylated sugars improve stability .

Synthetic Yields : Analogs with smaller substituents (e.g., allyloxy) are synthesized in moderate yields (27–33%, ), whereas bulkier groups (e.g., thiadiazole in ) achieve higher yields (78.5%) due to optimized coupling conditions .

Bioactivity Correlations: Thiadiazole-containing analogs () exhibit antimicrobial properties, while amino-cyclohexylthioureido (target compound) and quinoline derivatives () are theorized for targeted therapies .

Safety Profiles : Compounds with allyloxy or fluorophenyl groups () show moderate hazards (H302, H315), whereas acetamido derivatives () require stringent storage conditions .

Research Findings and Implications

  • Stereochemical Impact: The (1R,2R)-2-aminocyclohexyl group in the target compound may enhance chiral recognition in enzyme-binding pockets compared to non-cyclic amines (e.g., ) .
  • Thermal Stability : Analogs with aromatic substituents (e.g., 3-fluoropyridin-2-yloxy in ) exhibit higher melting points (140–142°C) than aliphatic derivatives (125–129°C), suggesting stronger intermolecular forces .
  • Solubility Challenges: Bulky substituents () limit aqueous solubility, necessitating formulation strategies like prodrug design or nanoparticle encapsulation .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction efficiency be monitored?

Answer:
The synthesis of this compound involves multi-step protection/deprotection strategies due to its complex stereochemistry and functional groups (e.g., thioureido, acetyl). A validated approach for analogous structures (e.g., ) uses:

  • Stepwise coupling : Introduce the thioureido group via nucleophilic substitution or coupling agents (e.g., carbodiimides) under inert atmospheres.
  • Protection of amines : Use tert-butyloxycarbonyl (Boc) or benzyl groups to prevent side reactions during acetylations .
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC. For thioureido coupling, confirm completion using IR spectroscopy (N-H stretching at ~3300 cm⁻¹ and C=S at ~1250 cm⁻¹) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:
Safety measures derive from SDS data of structurally related compounds:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to mitigate inhalation risks (H335) .
  • Ventilation : Use fume hoods to avoid exposure to dust/aerosols.
  • Storage : Conflicting guidelines exist—some SDS recommend 2–8°C , while others suggest inert atmospheres at room temperature . Resolve discrepancies by conducting short-term stability tests (e.g., 1–2 weeks) under both conditions, monitoring decomposition via HPLC .

Advanced: How can researchers resolve stereochemical uncertainties during synthesis?

Answer:
Stereochemical validation requires:

  • NMR analysis : Use 1H^{1}\text{H}-1H^{1}\text{H} COSY and 13C^{13}\text{C} DEPT to assign axial/equatorial proton configurations. For cyclohexylamine moieties, coupling constants (JH-HJ_{\text{H-H}}) differentiate chair conformers .
  • X-ray crystallography : Single-crystal diffraction provides definitive proof of absolute configuration.
  • Comparative spectroscopy : Match spectral data (e.g., optical rotation, 19F^{19}\text{F} NMR if fluorinated analogs exist) with literature .

Advanced: How can conflicting stability data in SDS be addressed methodologically?

Answer:
Contradictory storage recommendations (e.g., 2–8°C vs. room temperature) require empirical validation:

  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks, analyzing degradation via LC-MS.
  • Key metrics : Monitor acetyl group hydrolysis (via 1H^{1}\text{H} NMR at δ ~2.0 ppm) and thioureido decomposition (HPLC retention time shifts) .
  • Recommendation : If degradation exceeds 5% under accelerated conditions, adopt cold storage (2–8°C) with desiccants.

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Column chromatography : Use silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane). For polar thioureido derivatives, add 1% triethylamine to mobile phases to reduce tailing .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to isolate crystalline products.
  • Post-purification : Confirm purity via melting point (87–90°C, if solid) and HPLC (>95% peak area) .

Advanced: How can the thioureido group’s reactivity be leveraged for targeted drug delivery systems?

Answer:
The thioureido moiety offers:

  • Metal coordination : Screen for interactions with transition metals (e.g., Pt, Au) using UV-vis titration to assess binding constants.
  • pH-sensitive cleavage : Test stability in buffers (pH 4–8) to identify optimal release conditions (e.g., lysosomal pH ~5.0) .
  • Biological assays : Evaluate cytotoxicity in cell lines (e.g., HEK293) with/without metal co-administration to validate targeting .

Basic: What analytical techniques confirm the compound’s identity and purity?

Answer:

  • Elemental analysis : Verify C, H, N, S content within 0.4% of theoretical values.
  • Mass spectrometry : ESI-MS in positive ion mode to confirm [M+H]+^+ or [M+Na]+^+ adducts.
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} spectra should match predicted shifts for acetyl (δ 1.8–2.1 ppm) and thioureido (δ 7.5–8.5 ppm for NH protons) groups .

Advanced: How can computational modeling optimize the compound’s pharmacokinetic profile?

Answer:

  • Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Prioritize conformers with lowest binding energies (ΔG ≤ −8 kcal/mol).
  • ADMET prediction : Use SwissADME to estimate logP (target 1–3 for oral bioavailability) and CYP450 inhibition risks .
  • Validation : Compare in silico results with in vitro permeability assays (Caco-2 monolayers) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 2
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1R,2R)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate

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